REACTION_CXSMILES
|
O=[C:2]1[NH:10][C:5]2[N:6]=[CH:7][N:8]=[CH:9][C:4]=2[C@:3]21[CH2:18][C:17]1[C:12](=[CH:13][CH:14]=[C:15]([C:19]([O:21]C)=[O:20])[CH:16]=1)[CH2:11]2.[ClH:23].[CH2:24]([N:26]([CH2:29][CH3:30])[CH2:27][CH3:28])[CH3:25].[Li+:31].[OH-:32].Cl>C1COCC1.CO>[O:32]=[C:14]1[CH:13]=[C:12]2[C:17]([CH2:18][C@@:3]3([CH2:11]2)[C:4]2[CH:9]=[N:8][CH:7]=[N:6][C:5]=2[NH:10][CH2:2]3)=[CH:16][CH:15]1[C:19]([OH:21])=[O:20].[Cl-:23].[Li+:31].[ClH:23].[CH2:24]([N:26]([CH2:29][CH3:30])[CH2:27][CH3:28])[CH3:25] |f:1.2,3.4,6.7,9.10,11.12|
|
Name
|
methyl (2R)-6′-oxo-1,3,6′,7′-tetrahydrospiro[indene-2,5′-pyrrolo[2,3-d]pyrimidine]-5-carboxylate
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
O=C1[C@]2(C3=C(N=CN=C3)N1)CC1=CC=C(C=C1C2)C(=O)OC
|
Name
|
|
Quantity
|
0.034 mmol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CC)CC
|
Name
|
THF MeOH
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Name
|
|
Quantity
|
102 μL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was azeotroped from benzene
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(C=C2C[C@@]3(CNC=4N=CN=CC43)CC2=C1)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Li+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: EQUIVALENTS |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)N(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 mg | |
AMOUNT: EQUIVALENTS | ||
YIELD: CALCULATEDPERCENTYIELD | 555.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |